GPR52-agonist-1b

Solubility Formulation Assay reproducibility

GPR52-agonist-1b is the first-reported orally active GPR52 agonist, serving as an indispensable reference standard for medicinal chemistry optimization campaigns. With an EC50 of 11 nM at human GPR52, it validates target engagement in cAMP accumulation assays. Its documented high lipophilicity (logD=4.2) and poor aqueous solubility (<1μg/mL at pH 6.8) make it the critical comparator against which solubility-optimized analogs (e.g., derivative 17) are benchmarked. Researchers use 1b to quantify property gains from scaffold modifications. Rigorous solubility controls (DMSO ≤0.1%, sonication) are mandatory. Procure 1b alongside optimized analogs for direct structure-property relationship analysis.

Molecular Formula C26H22F3NO2S
Molecular Weight 469.52
Cat. No. B1192789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR52-agonist-1b
SynonymsGPR52 agonist-1b;  GPR52-agonist 1b;  GPR52-agonist-1b
Molecular FormulaC26H22F3NO2S
Molecular Weight469.52
Structural Identifiers
SMILESO=C(NCCOC)C1=CC=CC(C2=C3C(C=C(CC4=CC=CC(C(F)(F)F)=C4)S3)=CC=C2)=C1
InChIInChI=1S/C26H22F3NO2S/c1-32-12-11-30-25(31)20-8-3-6-18(15-20)23-10-4-7-19-16-22(33-24(19)23)14-17-5-2-9-21(13-17)26(27,28)29/h2-10,13,15-16H,11-12,14H2,1H3,(H,30,31)
InChIKeyYDYUQYHEVVOYDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GPR52-agonist-1b: First Orally Active GPR52 Agonist for Neuroscience Procurement and CNS Drug Discovery


GPR52-agonist-1b (compound 1b) is a synthetic small-molecule agonist of GPR52, an orphan Gs-coupled G protein-coupled receptor (GPCR) expressed predominantly in the striatum and mesolimbic system [1]. It is recognized as the first reported orally active GPR52 agonist, demonstrating potent in vitro agonistic activity with an EC50 of 11 nM in CHO cells expressing human GPR52 [2]. GPR52 activation increases intracellular cAMP accumulation and is implicated in modulating dopaminergic and glutamatergic neurotransmission, making the receptor a target of interest for neuropsychiatric disorders including schizophrenia and substance use disorders [1]. However, GPR52-agonist-1b exhibits significant liabilities, notably high lipophilicity (calculated logD = 4.2) and poor aqueous solubility (<1 μg/mL at pH 6.8), which constrained its further development as a clinical candidate and motivated subsequent medicinal chemistry optimization efforts [2].

Why Generic Substitution of GPR52-agonist-1b with Other GPR52 Agonists Fails: Critical Procurement Considerations


Interchanging GPR52 agonists without rigorous compound-specific validation is scientifically unsound due to substantial variability across multiple drug-like property dimensions that directly impact experimental reproducibility and translational relevance. GPR52-agonist-1b serves as a critical comparator precisely because its development history reveals the property liabilities that subsequent analogs were engineered to overcome. Compounds such as derivative 17, WO-459, FTBMT, and PW0729 exhibit markedly different lipophilicity, solubility, brain penetration, and signaling bias profiles—even when sharing comparable in vitro EC50 values [1][2]. A compound with similar cAMP potency but 20-fold higher aqueous solubility will produce different concentration-response relationships in cellular assays, divergent pharmacokinetics in vivo, and distinct target engagement profiles in tissue distribution studies. These differences are not theoretical; they are quantifiable and have been documented across peer-reviewed medicinal chemistry optimization campaigns [1]. Therefore, substituting GPR52-agonist-1b with a structurally distinct GPR52 agonist without accounting for these specific property differences risks introducing uncontrolled variables that undermine assay consistency, confound data interpretation, and waste research resources.

GPR52-agonist-1b Quantitative Evidence: Comparative Analysis for Scientific Procurement Decisions


Aqueous Solubility Comparison: GPR52-agonist-1b vs. Derivative 17

GPR52-agonist-1b exhibits critically poor aqueous solubility (<1 μg/mL at pH 6.8), which was explicitly identified by the original research group as a major issue precluding candidate selection [1]. In the same study, derivative 17 (a pyrazole-based analog engineered from the 1b scaffold) demonstrated significantly improved solubility of 21 μg/mL at pH 6.8—a greater than 20-fold enhancement [1].

Solubility Formulation Assay reproducibility

Lipophilicity (logD) Analysis: GPR52-agonist-1b vs. Optimized Analog Derivative 17

GPR52-agonist-1b displays a calculated logD of 4.2, a value the original investigators deemed problematic for candidate selection due to its association with poor drug-like properties, including high non-specific binding, rapid metabolic clearance, and suboptimal pharmacokinetics [1]. Derivative 17 was specifically designed to reduce this parameter and achieved a calculated logD of 2.21 while maintaining potent GPR52 agonistic activity (EC50 = 21 nM, Emax = 103%) [1].

Lipophilicity logD Drug-likeness CNS penetration

In Vivo Antipsychotic Efficacy: GPR52-agonist-1b Derivative 17 vs. FTBMT vs. WO-459

While direct in vivo data for GPR52-agonist-1b are limited, its optimized derivative 17 demonstrated dose-dependent suppression of methamphetamine-induced hyperlocomotion in mice following oral administration [1]. This establishes the 1b scaffold's in vivo translational potential. Comparatively, FTBMT (EC50 = 75 nM) exhibited antipsychotic-like effects in the MK-801-induced hyperactivity model without inducing catalepsy at doses of 30 mg/kg orally [2]. WO-459 (EC50 = 6.0 nM) significantly suppressed methamphetamine-induced hyperactivity in mice after oral administration of 3 mg/kg without disturbing motor function .

In vivo efficacy Hyperlocomotion Behavioral pharmacology Antipsychotic

Brain Penetration and CNS Exposure: GPR52-agonist-1b Class Limitations vs. Alternative Agonists

GPR52-agonist-1b was reported as the first orally active GPR52 agonist [1], implying some degree of oral absorption and CNS exposure; however, specific brain-to-plasma ratio (Kp) data are not publicly available. In contrast, PW0729 (EC50 = 47 nM in cAMP assay) was characterized as having less than optimal brain permeability despite being bioavailable, requiring further optimization . FTBMT, meanwhile, demonstrated procognitive effects in rats following oral administration of 3-10 mg/kg, indicating functional CNS penetration and target engagement [2].

Brain penetration Blood-brain barrier CNS exposure Pharmacokinetics

Oral Bioavailability and Pharmacokinetic Profile: GPR52-agonist-1b vs. Later-Stage Agonists

GPR52-agonist-1b was the first GPR52 agonist reported to possess oral activity [1]; however, no quantitative oral bioavailability (%F), Cmax, or AUC data have been disclosed. Subsequent GPR52 agonists have been optimized with explicit DMPK improvements. WO-459 demonstrated dose-dependent cAMP elevation in vivo with efficacy at 3 mg/kg oral dosing . FTBMT achieved procognitive effects at 3-10 mg/kg oral doses in rats [2]. Most notably, HTL0048149 (HTL'149), a structurally distinct GPR52 agonist, has advanced into Phase I human clinical trials for schizophrenia, representing the most advanced translational validation of GPR52 agonism [3].

Oral bioavailability Pharmacokinetics DMPK Translational research

GPR52-agonist-1b Optimal Application Scenarios: Research Use Cases and Procurement Decision Framework


In Vitro GPR52 Target Engagement and cAMP Signaling Studies in Recombinant Cell Systems

GPR52-agonist-1b (EC50 = 11 nM in CHO cells expressing human GPR52) is suitable for in vitro cAMP accumulation assays where the primary objective is confirming GPR52 target engagement and characterizing Gs-mediated signaling [1]. However, researchers must implement rigorous solubility controls due to poor aqueous solubility (<1 μg/mL at pH 6.8) [2]. Use DMSO stock solutions (≤0.1% final concentration) with sonication to ensure complete dissolution. This compound is particularly valuable as a reference standard when benchmarking novel GPR52 agonists against the first-reported orally active scaffold. Its high lipophilicity (logD = 4.2) makes it a useful comparator for assessing the impact of physicochemical property optimization in medicinal chemistry campaigns [2].

Medicinal Chemistry Benchmarking and Scaffold-Hopping Reference Standard

GPR52-agonist-1b serves as a critical reference point for medicinal chemistry optimization campaigns targeting improved drug-like properties while maintaining GPR52 agonistic activity. The 2018 Nakahata et al. study explicitly used compound 1b as the benchmark scaffold from which derivative 17 was engineered, achieving >20-fold improvement in aqueous solubility and a nearly 2-log reduction in lipophilicity (ΔlogD = 1.99) while maintaining comparable potency (EC50 = 21 nM, Emax = 103%) [1]. Researchers developing novel GPR52 agonists can use GPR52-agonist-1b as a reference to quantify the property gains achieved by their own scaffold modifications. Procurement of 1b alongside optimized analogs such as derivative 17 enables direct comparative analysis of structure-property relationships.

Preliminary In Vivo Proof-of-Concept Studies with Derivative Scaffold Validation

While GPR52-agonist-1b itself lacks extensive in vivo characterization, its structurally related derivative 17—which shares the core benzothiophene scaffold—demonstrated dose-dependent suppression of methamphetamine-induced hyperlocomotion in mice following oral administration [1]. This validates the 1b-derived chemotype for in vivo GPR52 target engagement studies. Researchers requiring in vivo behavioral pharmacology data should consider procuring derivative 17 rather than 1b, as derivative 17 offers superior solubility (21 μg/mL) and optimized logD (2.21) that reduce formulation challenges and improve pharmacokinetic reliability [1]. For studies requiring more extensively validated in vivo tools, FTBMT and WO-459 represent alternatives with documented CNS pharmacodynamic effects [3].

Computational Chemistry and Molecular Docking Reference for GPR52 Ligand Binding

GPR52-agonist-1b belongs to a chemotype that has been co-crystallized with the GPR52 receptor in structural biology studies. The high-resolution crystal structure of human GPR52 in complex with agonist c17 (a close structural analog of the 1b/derivative 17 series) is available in the RCSB Protein Data Bank (PDB ID: 6LI0) [4]. This provides a validated structural template for molecular docking studies, virtual screening campaigns, and structure-based drug design efforts targeting GPR52. Researchers conducting computational chemistry can use GPR52-agonist-1b as a reference ligand for binding mode validation, given the availability of experimental structural data for the scaffold family. This scenario leverages the 1b chemotype's unique position as one of the few GPR52 agonist scaffolds with experimentally determined receptor-bound conformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPR52-agonist-1b

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.